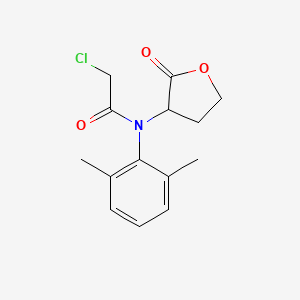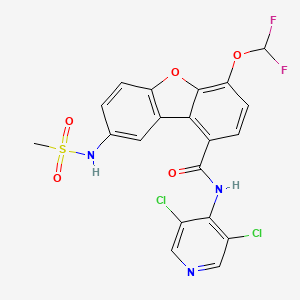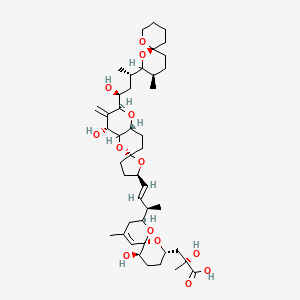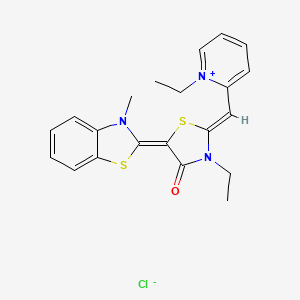
MKT-077
Übersicht
Beschreibung
(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride is a complex organic compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, featuring a pyridinium core with multiple substituents, makes it a subject of interest for researchers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology
Biologically, pyridinium salts are known for their antimicrobial properties. This compound, in particular, has shown potential as an antibacterial and antifungal agent, making it a candidate for developing new pharmaceuticals.
Medicine
In medicine, the compound’s ability to interact with biological membranes and proteins has led to its investigation as a potential drug candidate for treating various diseases, including cancer and infectious diseases.
Industry
Industrially, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textile and printing industries.
Wirkmechanismus
MKT-077, also known as FJ-776 or 8PF5ZXI0JE, is a cationic rhodacyanine dye analogue that has been studied for its potential in cancer therapy . This article provides an overview of the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.
Target of Action
this compound primarily targets the heat shock protein 70 (HSP70) family . HSP70 proteins are molecular chaperones involved in a variety of cellular protein folding and remodeling processes . In particular, this compound binds to an HSP70 family member, mortalin (mot-2), and disrupts its interactions with the tumor suppressor protein, p53 .
Mode of Action
The compound’s mode of action involves its interaction with the HSP70 family protein, mortalin. This compound abrogates the interactions between mortalin and p53 .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the p53 protein. By disrupting the interaction between mortalin and p53, this compound allows p53 to function normally, leading to the arrest of cancer cell growth . This suggests that this compound may be particularly useful for therapy of cancers with wild-type p53 .
Pharmacokinetics
this compound exhibits a prolonged terminal half-life and a large volume of distribution . The plasma levels of this compound decline in a triphasic manner after intravenous administration . The compound is primarily excreted in unmetabolized form, with recoveries of total radioactivity in urine and feces corresponding to 33.5% and 61.1%, respectively .
Result of Action
The result of this compound’s action is the selective growth arrest in transformed cells . This is achieved through the release of wild-type p53 from the p53-mot-2 complexes in the cytoplasm of cancer cells, allowing p53 to resume its transcriptional activation function . This leads to the inhibition of cancer cell growth .
Action Environment
The action of this compound is influenced by the mitochondrial environment of the cells. Due to its positive charge, this compound can pass through the hydrophobic barriers of cell membrane lipid bilayers and is preferentially retained inside mitochondria . The higher mitochondrial membrane potential of carcinoma cells accounts for its preferential retention and cytotoxicity .
Biochemische Analyse
Biochemical Properties
MKT-077 has been found to interact with the heat shock protein 70 (HSP70) family . It binds to an HSP70 family member, mortalin, and abrogates its interactions with the tumor suppressor protein, p53 . This leads to the release of wild-type p53 from cytoplasmically sequestered p53-mortalin complexes and rescues its transcriptional activation function .
Cellular Effects
This compound exhibits low cytotoxicity and inhibits broad-spectrum human cancer cell lines, including colon cancer, breast cancer, and pancreatic cancer . It inhibits the growth of tumor in nude mice enograft tumor model . This compound causes a rapid decrease in oxygen consumption in carcinoma cells . It also induces a decrease in cellular metabolism, which is proportional to the uptake rate .
Molecular Mechanism
This compound is taken up and retained by mitochondria . Over 90% of intracellular this compound is bound or sequestered, likely by the mitochondria . The uptake of this compound results in a rapid decrease in oxygen consumption . This compound inhibits mitochondrial respiration , and it is thought to act as a metabolic poison, leading to G1 arrest and apoptosis .
Temporal Effects in Laboratory Settings
Cells take up this compound with a time constant of approximately 1 hour . The uptake results in a rapid decrease in oxygen consumption, with a time constant of approximately 30 minutes . This compound proves to be a potent metabolic inhibitor, with dose-dependent decreases of 45–73% .
Dosage Effects in Animal Models
This compound has been tested in animal models . Clinical trials were terminated due to renal toxicity . Despite this, this compound served as a prototype for the development of analogs with improved specific toxicity .
Metabolic Pathways
This compound is known to inhibit mitochondrial respiration
Transport and Distribution
This compound is a cationic rhodacyanine dye analogue that can pass through the hydrophobic barriers of membrane lipid bilayers because of its positive charge . It is preferentially retained inside mitochondria, which carry a high negative charge .
Subcellular Localization
This compound is taken up and retained by mitochondria . Over 90% of intracellular this compound is bound or sequestered, likely by the mitochondria . This suggests that the mitochondria are the primary subcellular localization of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the quaternization of pyridine derivatives. For this specific compound, the synthetic route may include the following steps:
Quaternization Reaction: Pyridine is reacted with an alkyl halide (e.g., ethyl chloride) under reflux conditions to form the corresponding pyridinium salt.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with a thiazolidinone derivative, which introduces the thiazolidinylidene moiety.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinylidene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridinium ring, converting it to a dihydropyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted benzothiazolylidene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium, 1-ethyl-3-methyl-: This compound has a similar pyridinium core but lacks the complex substituents found in the target compound.
Pyridinium, 1-ethyl-2-[[3-ethyl-5-(2-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (11): This compound is structurally similar but has different substituents on the benzothiazolylidene group.
Uniqueness
The uniqueness of (2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride lies in its complex structure, which imparts distinct reactivity and biological activity. The presence of multiple functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
147366-41-4 |
|---|---|
Molekularformel |
C21H22ClN3OS2 |
Molekulargewicht |
432.0 g/mol |
IUPAC-Name |
(2Z)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride |
InChI |
InChI=1S/C21H22N3OS2.ClH/c1-4-23-13-9-8-10-15(23)14-18-24(5-2)20(25)19(27-18)21-22(3)16-11-6-7-12-17(16)26-21;/h6-14H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VSKYOTRJSLYFHX-UHFFFAOYSA-M |
SMILES |
CCN1C(=CC2=CC=CC=[N+]2CC)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-] |
Isomerische SMILES |
CCN1/C(=C/C2=CC=CC=[N+]2CC)/SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-] |
Kanonische SMILES |
CCN1C(=CC2=CC=CC=[N+]2CC)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-] |
Aussehen |
Solid powder |
Key on ui other cas no. |
1427472-75-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-ethyl-2-((3-ethyl-5-(3-methylbenzothiazolin-2-yliden))-4-oxothiazolidin-2-ylidenemethyl)pyridium chloride FJ-776 MKT 077 MKT-077 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


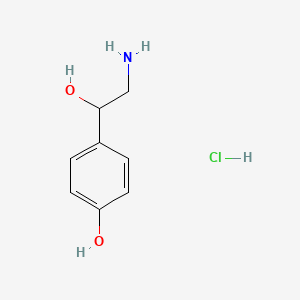
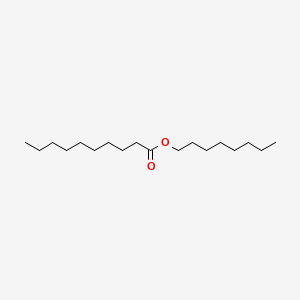
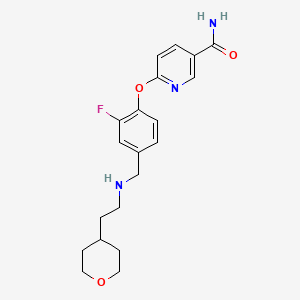
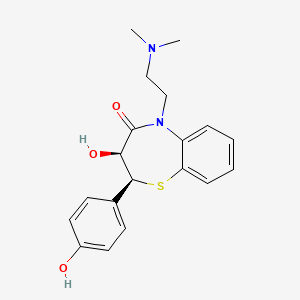
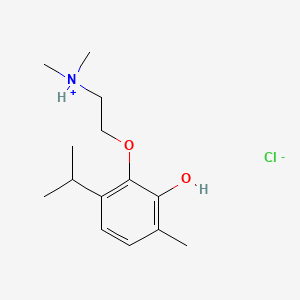
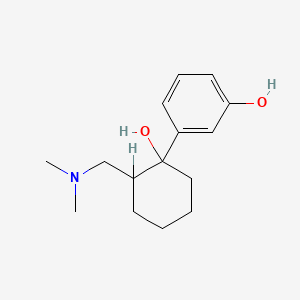
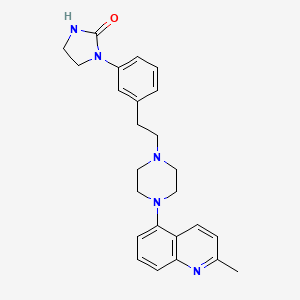
![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)
![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)
